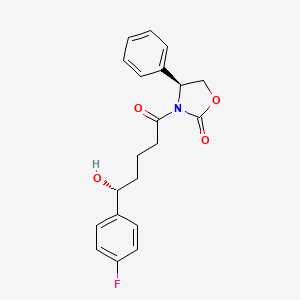

Alosetron N-β-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

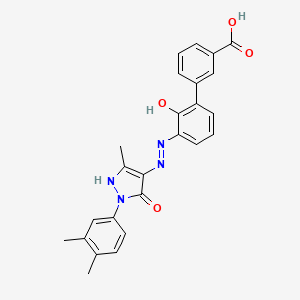

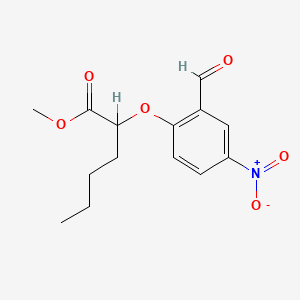

Alosetron N-β-D-Glucuronide is a glucuronide derivative of Alosetron, a serotonin 5HT3-receptor antagonist used in the treatment of irritable bowel syndrome . This compound is formed in the liver through the glucuronidation of Alosetron. Glucuronidation is a process where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body.

Applications De Recherche Scientifique

Alosetron N-β-D-Glucuronide has several applications in scientific research:

Mécanisme D'action

Target of Action

Alosetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor . The 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

Alosetron works by blocking the action of serotonin on the intestine . It has an antagonist action on the 5-HT3 receptors and thus may modulate serotonin-sensitive gastrointestinal (GI) processes . Activation of these channels affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions .

Biochemical Pathways

It is known that the 5-ht3 receptors are ligand-gated ion channels extensively distributed on enteric neurons in the human gastrointestinal tract . The blockade of these channels by Alosetron may reduce pain, abdominal discomfort, urgency, and diarrhea .

Pharmacokinetics

Alosetron is rapidly absorbed and extensively metabolized in the liver via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine . The drug is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .

Result of Action

The result of Alosetron’s action is a reduction in the symptoms of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . It may reduce pain, abdominal discomfort, urgency, and diarrhea . Serious gastrointestinal adverse reactions have been reported with the use of alosetron .

Action Environment

The action of Alosetron can be influenced by various environmental factors. For example, plasma concentrations of Alosetron are 30% to 50% lower and less variable in men . Also, plasma levels are elevated by about 40% in patients 65 years and older . These factors can influence the compound’s action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Alosetron N-β-D-Glucuronide involves the glucuronidation of Alosetron. . The reaction conditions for glucuronidation generally include the presence of UDP-glucuronic acid as a co-substrate and the appropriate enzyme.

Industrial Production Methods

Industrial production of this compound would likely involve biotechnological methods, utilizing microbial or mammalian cell cultures engineered to express the necessary glucuronosyltransferase enzymes. These cultures would be fed with Alosetron and UDP-glucuronic acid to produce the glucuronide derivative in large quantities.

Analyse Des Réactions Chimiques

Types of Reactions

Alosetron N-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions . It may also participate in conjugation reactions, where it can form conjugates with other molecules.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.

Major Products

The major product of hydrolysis of this compound is Alosetron itself .

Comparaison Avec Des Composés Similaires

Similar Compounds

Morphine-6-glucuronide: Another glucuronide derivative with enhanced therapeutic properties compared to its parent compound, morphine.

p-Cresyl glucuronide: A glucuronide derivative with reduced toxicity compared to its parent compound, p-cresol.

Uniqueness

Alosetron N-β-D-Glucuronide is unique in its specific application for the treatment of irritable bowel syndrome through its parent compound, Alosetron . Its formation through glucuronidation enhances the solubility and excretion of Alosetron, potentially reducing its side effects and improving its therapeutic profile.

Propriétés

Numéro CAS |

863485-56-7 |

|---|---|

Formule moléculaire |

C23H26N4O7 |

Poids moléculaire |

470.49 |

Apparence |

Solid powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)